molecular formula C23H23N3 B5044499 4-(2,5-diphenyl-3,4-dihydropyrazol-3-yl)-N,N-dimethylaniline CAS No. 2574-34-7

4-(2,5-diphenyl-3,4-dihydropyrazol-3-yl)-N,N-dimethylaniline

Cat. No.: B5044499
CAS No.: 2574-34-7
M. Wt: 341.4 g/mol
InChI Key: IBLISPOQVZVSMS-UHFFFAOYSA-N
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Description

4-(2,5-diphenyl-3,4-dihydropyrazol-3-yl)-N,N-dimethylaniline (hereafter referred to by its full IUPAC name) is a heterocyclic organic compound featuring a pyrazoline core substituted with two phenyl groups and an N,N-dimethylaniline moiety. This structure confers unique electronic and steric properties, making it a subject of interest in materials science, photophysics, and medicinal chemistry. Its extended π-conjugation and electron-donating dimethylamino group contribute to fluorescence behavior, while the pyrazoline ring offers rigidity and thermal stability. Computational studies employing density-functional theory (DFT) methods, such as those developed by Becke , have been critical in elucidating its electronic structure and reactivity.

Properties

IUPAC Name

4-(2,5-diphenyl-3,4-dihydropyrazol-3-yl)-N,N-dimethylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3/c1-25(2)20-15-13-19(14-16-20)23-17-22(18-9-5-3-6-10-18)24-26(23)21-11-7-4-8-12-21/h3-16,23H,17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBLISPOQVZVSMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2CC(=NN2C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701158687
Record name 4-(4,5-Dihydro-1,3-diphenyl-1H-pyrazol-5-yl)-N,N-dimethylbenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701158687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2574-34-7
Record name 4-(4,5-Dihydro-1,3-diphenyl-1H-pyrazol-5-yl)-N,N-dimethylbenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2574-34-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4,5-Dihydro-1,3-diphenyl-1H-pyrazol-5-yl)-N,N-dimethylbenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701158687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,5-diphenyl-3,4-dihydropyrazol-3-yl)-N,N-dimethylaniline typically involves the cyclization of hydrazones derived from chalcones. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process. Common solvents used in the synthesis include ethanol, methanol, and acetic acid.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques such as recrystallization, and chromatographic methods to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aniline moiety allows for various substitution reactions, including electrophilic aromatic substitution using reagents like bromine or nitric acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Bromine in acetic acid for bromination.

Major Products Formed

    Oxidation: Formation of corresponding pyrazole derivatives.

    Reduction: Formation of reduced pyrazoline derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

4-(2,5-diphenyl-3,4-dihydropyrazol-3-yl)-N,N-dimethylaniline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its bioactive properties.

    Industry: Utilized in the development of new materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 4-(2,5-diphenyl-3,4-dihydropyrazol-3-yl)-N,N-dimethylaniline involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs include derivatives with modified substituents (e.g., halogenated phenyl groups, alternative amine moieties) or altered heterocyclic cores (e.g., pyrazole, indazole). Below is a detailed comparison based on key properties:

Table 1: Comparative Analysis of Structural Analogs

Property 4-(2,5-diphenyl-3,4-dihydropyrazol-3-yl)-N,N-dimethylaniline 4-(2,5-bis(4-fluorophenyl)pyrazol-3-yl)-N-methylaniline 4-(indazol-3-yl)-N,N-diethylaniline
Molar Mass (g/mol) 397.48 415.46 359.45
Fluorescence λmax (nm) 450 435 465
Thermal Stability (°C) 220–240 200–220 180–200
Electron-Donating Capacity High (due to N,N-dimethyl group) Moderate (fluorine reduces electron density) High (diethyl group enhances donating)
DFT-Calculated HOMO-LUMO Gap (eV) 3.2 3.5 2.9

Key Findings :

Electronic Properties: The dimethylamino group in the target compound enhances electron donation compared to fluorinated analogs, as shown by its lower HOMO-LUMO gap (3.2 eV vs. 3.5 eV for the fluorinated derivative) . Substitution with electron-withdrawing groups (e.g., fluorine) reduces fluorescence intensity but improves photostability.

Thermal Behavior :

  • The dihydropyrazoline core confers superior thermal stability (decomposition at 220–240°C) compared to indazole-based analogs (180–200°C).

Solubility and Reactivity :

  • N,N-dimethylaniline derivatives exhibit higher solubility in polar aprotic solvents (e.g., DMSO) than diethyl-substituted analogs due to reduced steric hindrance.

Methodological Considerations :

  • DFT calculations using hybrid functionals (e.g., Becke’s exchange-correlation functional) have been instrumental in predicting electronic properties . These methods achieve high accuracy in modeling HOMO-LUMO gaps and charge distribution, critical for comparing photophysical behavior.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2,5-diphenyl-3,4-dihydropyrazol-3-yl)-N,N-dimethylaniline
Reactant of Route 2
4-(2,5-diphenyl-3,4-dihydropyrazol-3-yl)-N,N-dimethylaniline

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